molecular formula C8H16Cl5N2OP B195322 Tetrakis(2-chloroethyl)phosphorodiamidic Chloride CAS No. 60106-92-5

Tetrakis(2-chloroethyl)phosphorodiamidic Chloride

Cat. No.: B195322
CAS No.: 60106-92-5
M. Wt: 364.5 g/mol
InChI Key: QXUFUUCHZZBJNO-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic chloride is a chemical compound with the molecular formula C8H16Cl5N2OP. It is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of four 2-chloroethyl groups attached to a phosphorodiamidic chloride core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic chloride typically involves the reaction of phosphorus oxychloride with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

POCl3+4ClCH2CH2NH2(ClCH2CH2NH)4POCl\text{POCl}_3 + 4 \text{ClCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{(ClCH}_2\text{CH}_2\text{NH})_4\text{PO} \cdot \text{Cl} POCl3​+4ClCH2​CH2​NH2​→(ClCH2​CH2​NH)4​PO⋅Cl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphorodiamidic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in organic solvents under mild conditions.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed:

    Substitution Reactions: Products include various substituted phosphorodiamidic derivatives.

    Hydrolysis: Products include phosphorodiamidic acid and its derivatives.

Scientific Research Applications

N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a chemical probe.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic chloride involves its ability to undergo substitution and hydrolysis reactions. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

  • N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic acid
  • N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic ester

Comparison: N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic chloride is unique due to its chloride group, which makes it more reactive in substitution reactions compared to its acid and ester counterparts. The presence of the chloride group also influences its solubility and reactivity in different solvents.

Properties

IUPAC Name

N-[bis(2-chloroethyl)amino-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Cl5N2OP/c9-1-5-14(6-2-10)17(13,16)15(7-3-11)8-4-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUFUUCHZZBJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl5N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10330264
Record name N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60106-92-5
Record name NSC236636
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetrakis(2-chloroethyl)phosphorodiamidic Chloride
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Tetrakis(2-chloroethyl)phosphorodiamidic Chloride
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